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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical

trial data for MK-0354, a partial agonist of the niacin receptor GPR109A (G-protein coupled

receptor 109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). The development

of MK-0354 was pursued as a strategy to achieve the lipid-modifying effects of niacin with a

reduced incidence of the common side effect of flushing.[1][2] Ultimately, while showing

promise in reducing free fatty acids (FFAs) with minimal flushing, MK-0354 failed to produce

clinically meaningful changes in key lipid parameters, leading to the discontinuation of its

development.[1][2]

Mechanism of Action: Biased Agonism at the
GPR109A Receptor
MK-0354 acts as a partial agonist of the GPR109A receptor.[3] The therapeutic rationale for

developing a partial agonist was to selectively engage the G-protein-mediated signaling

pathway responsible for the anti-lipolytic effects of niacin, while avoiding the β-arrestin-

mediated pathway implicated in the flushing response.[4][5]

Niacin, a full agonist of GPR109A, activates two primary signaling cascades:

Gαi-mediated pathway: Activation of the Gαi subunit of the G-protein complex leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
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This pathway is responsible for the anti-lipolytic effect in adipocytes, leading to a reduction in

plasma free fatty acids (FFAs).[4]

β-arrestin-mediated pathway: Recruitment of β-arrestin is associated with the activation of

phospholipase A2 and the subsequent release of prostaglandins, such as PGD2 and PGE2,

in Langerhans cells and keratinocytes.[6][7] This prostaglandin release mediates the

vasodilation that causes cutaneous flushing.[6][7]

MK-0354 was designed to be a G-protein-biased agonist, preferentially activating the Gαi

pathway to lower FFAs while having a reduced effect on the β-arrestin pathway, thereby

minimizing flushing.[5] Preclinical studies in mice demonstrated that MK-0354 retained the

plasma FFA-lowering effects associated with GPR109A agonism but did not induce

vasodilation at the maximum feasible dose.[3]
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Caption: GPR109A Signaling Pathways for Niacin and MK-0354.

Early-Phase Clinical Trial Data
MK-0354 was evaluated in Phase I and Phase II clinical studies.[1] The Phase I studies were

conducted in healthy male volunteers to assess pharmacokinetics, pharmacodynamics, and

safety of single and multiple doses. The Phase II study was conducted in dyslipidemic patients

to evaluate the effects on lipid profiles.[1]

Data Presentation
Table 1: Phase I Study Design Overview[1]
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Study Phase Population Dosage Range Duration Key Objectives

Phase I Healthy Men
Single doses:

300-4000 mg
Single Dose

Evaluate

pharmacokinetic

s and

pharmacodynami

cs of single

doses.

Phase I Healthy Men
Multiple doses:

up to 3600 mg
7 days

Evaluate

pharmacokinetic

s and

pharmacodynami

cs of multiple

doses.

Table 2: Phase I Pharmacodynamic Results - Free Fatty Acid (FFA) Reduction[1]

Dose Comparator Effect on FFA

300 mg - 4000 mg (single

dose)
N/A

Robust, dose-related

reductions over 5 hours.

up to 3600 mg (multiple doses

for 7 days)
N/A

Suppression of FFA was

similar to that after a single

dose.

300 mg (single dose) Extended-release niacin 1 g Comparable reductions in FFA.

Table 3: Phase II Study Design and Lipid Efficacy Results[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21291763/
https://pubmed.ncbi.nlm.nih.gov/21291763/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details

Study Population 66 dyslipidemic patients

Treatment MK-0354 2.5 g once daily

Duration 4 weeks

Primary Outcome Change in lipid profile

HDL-C (Placebo-adjusted % change) 0.4% (95% CI: -5.2 to 6.0)

LDL-C (Placebo-adjusted % change) -9.8% (95% CI: -16.8 to -2.7)

Triglycerides (Placebo-adjusted % change) -5.8% (95% CI: -22.6 to 11.9)

Safety and Tolerability:

Across the early-phase trials, MK-0354 was generally well-tolerated.[1] It was associated with

minimal cutaneous flushing, a key objective of its development program.[1]

Experimental Protocols
Detailed experimental protocols for the MK-0354 clinical trials are not publicly available. The

following descriptions are based on the methods sections of the published literature.[1]

Phase I Studies:

Study Design: The pharmacokinetic and pharmacodynamic effects of single and multiple

doses of MK-0354 were evaluated in two Phase I studies.

Participants: Healthy male volunteers.

Interventions:

Single ascending doses ranging from 300 mg to 4000 mg.

Multiple ascending doses up to 3600 mg administered daily for 7 days.
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Pharmacodynamic Assessments: Plasma free fatty acid (FFA) concentrations were

measured at various time points post-dose to assess the anti-lipolytic effect.

Phase II Study:

Study Design: A randomized, placebo-controlled study.

Participants: 66 patients with dyslipidemia.

Intervention: MK-0354 administered at a dose of 2.5 g once daily for 4 weeks.

Efficacy Assessments: Fasting lipid profiles, including high-density lipoprotein cholesterol

(HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides, were measured at

baseline and at the end of the treatment period.

Safety Assessments: Cutaneous flushing was assessed.
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Caption: High-level workflow of the MK-0354 early-phase clinical trials.

Conclusion
The early-phase clinical development of MK-0354 demonstrated the successful application of

the biased agonism concept to dissociate the FFA-lowering effect from the flushing side effect

of GPR109A activation.[1] However, the Phase II study revealed that the suppression of

plasma FFAs by MK-0354 was not sufficient to translate into the beneficial lipid-modifying

effects (i.e., increases in HDL-C and decreases in LDL-C and triglycerides) observed with

niacin.[1] This outcome challenged the long-held hypothesis that the lipid-altering effects of

niacin are primarily mediated by the reduction of FFA flux from adipose tissue. The findings

from the MK-0354 program have been instrumental in advancing the understanding of niacin's

complex mechanism of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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